molecular formula C9H19NO2S B14645957 N,N-Dipropyl-1-(ethylsulfinyl)formamide CAS No. 51892-56-9

N,N-Dipropyl-1-(ethylsulfinyl)formamide

Cat. No.: B14645957
CAS No.: 51892-56-9
M. Wt: 205.32 g/mol
InChI Key: PHGFGJUPOAOGMA-UHFFFAOYSA-N
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Description

N,N-Dipropyl-1-(ethylsulfinyl)formamide, also known as ethyl dipropylcarbamoyl sulfoxide or Eptc sulfoxide, is an organosulfur compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is identified as an agricultural chemical in scientific literature . This compound has a density of approximately 1.075 g/cm³ and a high boiling point of around 304.9°C at 760 mmHg, indicating its stability at elevated temperatures . Available data from the Registry of Toxic Effects of Chemical Substances (RTECS) reports an intraperitoneal LD50 of 215 mg/kg in mice . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers specializing in agrochemical development, environmental science, and metabolic studies will find this compound of significant value.

Properties

CAS No.

51892-56-9

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

1-ethylsulfinyl-N,N-dipropylformamide

InChI

InChI=1S/C9H19NO2S/c1-4-7-10(8-5-2)9(11)13(12)6-3/h4-8H2,1-3H3

InChI Key

PHGFGJUPOAOGMA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-1-(ethylsulfinyl)formamide typically involves the reaction of N,N-dipropylformamide with an ethylsulfinylating agent. One common method is the reaction of N,N-dipropylformamide with ethylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-1-(ethylsulfinyl)formamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The formamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: N,N-Dipropyl-1-(ethylsulfonyl)formamide.

    Reduction: N,N-Dipropyl-1-(ethylthio)formamide.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dipropyl-1-(ethylsulfinyl)formamide has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-1-(ethylsulfinyl)formamide involves its interaction with molecular targets through its functional groups. The ethylsulfinyl group can participate in redox reactions, while the formamide group can engage in hydrogen bonding and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfinyl vs. Sulfonyl Derivatives

A closely related compound, 1-ethylsulfonyl-N,N-dipropylformamide (CID 40162, C₉H₁₉NO₃S), differs only in the oxidation state of the sulfur atom (sulfonyl, –SO₂–, vs. sulfinyl, –S(=O)–). Key distinctions include:

Property N,N-Dipropyl-1-(ethylsulfinyl)formamide 1-Ethylsulfonyl-N,N-dipropylformamide
Oxidation State S(+4) S(+6)
Molecular Formula C₉H₁₉NO₂S C₉H₁₉NO₃S
Polarity Moderate (due to S=O dipole) Higher (additional O atom in SO₂)
Reactivity Prone to nucleophilic attack at S=O More stable; less reactive SO₂ group

The sulfonyl derivative’s higher oxidation state enhances polarity and thermal stability, making it suitable for applications requiring resistance to further oxidation. In contrast, the sulfinyl variant’s intermediate oxidation state allows for redox flexibility in synthetic pathways .

Other Formamide Derivatives

Formamide,N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-(propylsulfinyl)-1-buten-1-yl]

Unlike the target compound, its structure enables hydrogen bonding via the pyrimidine ring and hydroxyl group, enhancing solubility in polar solvents. Such features are critical in pharmaceutical contexts, where bioavailability is prioritized over industrial utility .

Formamide Dimers and Trimers

Studies on formamide dimers (e.g., linear and cyclic hydrogen-bonded structures) reveal that cooperative hydrogen bonding stabilizes extended networks. While this compound’s bulky substituents likely disrupt such interactions, its sulfinyl group may still engage in weaker dipole-dipole interactions, affecting aggregation behavior in solution .

Alkyl-Substituted Amines and Phosphanes

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1)

Replacing propyl with isopropyl groups introduces steric hindrance, reducing nucleophilicity at the nitrogen center. This contrast underscores how alkyl chain branching impacts reactivity in amine derivatives .

N-(Diisopropylphosphanyl)benzamide

Replacing sulfur with phosphorus creates a phosphanylbenzamide. The phosphorus atom’s larger size and lower electronegativity compared to sulfur alter electronic properties, increasing Lewis basicity. Such differences highlight the tunability of amide derivatives for catalysis or ligand design .

Solvent and Reaction Behavior

N,N-Dimethylformamide (DMF) is a widely used solvent with a simple formamide structure. Unlike this compound, DMF lacks sulfur substituents, making it less reactive toward electrophiles. However, both compounds exhibit high polarity, enabling dissolution of polar reactants. The sulfinyl group in the target compound may confer unique solvation effects in reactions requiring sulfur participation, as seen in its use with DIEA (N,N-Diisopropylethylamine) in DMF-based syntheses .

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